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Compound of Interest

Compound Name: 4-Chloro-5-methylquinazoline

CAS No.: 90272-82-5

Cat. No.: B1355251 Get Quote

Technical Monograph: 4-Chloro-5-methylquinazoline

Part 1: Executive Summary
4-Chloro-5-methylquinazoline (CAS: 90272-82-5) is a specialized heterocyclic building block

critical to the development of kinase inhibitors, particularly those targeting the Epidermal

Growth Factor Receptor (EGFR).[1] As a 4-haloquinazoline, it serves as a highly reactive

electrophile in nucleophilic aromatic substitution (

) reactions, allowing for the rapid diversification of the quinazoline scaffold at the C4 position.[1]
The presence of the methyl group at the C5 position—peri to the reactive center—imparts
unique steric and electronic properties that influence both the chemical reactivity of the core
and the binding selectivity of derived inhibitors in ATP-binding pockets.

This guide provides a comprehensive technical analysis of the molecule, detailing its synthesis,

reactivity profile, handling protocols, and applications in medicinal chemistry.[1]

Part 2: Chemical Identity & Physical Properties
The following data establishes the baseline identity for 4-Chloro-5-methylquinazoline.

Researchers should verify these parameters upon receipt of material to ensure purity and

identity.
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Parameter Specification

CAS Number 90272-82-5

IUPAC Name 4-Chloro-5-methylquinazoline

Molecular Formula

Molecular Weight 178.62 g/mol

Structure
Bicyclic heteroaromatic (Benzene fused to

Pyrimidine)

Physical State Solid (Off-white to yellow crystalline powder)

Solubility
Soluble in DCM, Chloroform, DMSO; hydrolyzes

in water

Storage
Inert atmosphere (

/Ar), -20°C, moisture-sensitive

SMILES Cc1cccc2ncn(Cl)c12 (Isomeric representation)

Part 3: Synthetic Pathways & Manufacturing
The synthesis of 4-Chloro-5-methylquinazoline is a two-stage process starting from

substituted anthranilic acid derivatives.[1] The 5-methyl substitution pattern dictates the use of

2-amino-6-methylbenzoic acid as the starting material.[1]

Synthesis Workflow
Cyclization (Niementowski Reaction variant): Condensation of 2-amino-6-methylbenzoic acid

with formamide (or formamidine acetate) yields the intermediate 5-methylquinazolin-4(3H)-

one.[1]

Chlorination: Deoxychlorination of the tautomeric hydroxyl group (lactam form) using

phosphorus oxychloride (

) or thionyl chloride (

).[1]
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Reaction Schematic (DOT Visualization)
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Figure 1: Synthetic route from anthranilic acid precursor to the final chloro-heterocycle.[1][2]

Part 4: Reactivity Profile & Mechanism
The utility of 4-Chloro-5-methylquinazoline lies in the lability of the C4-chlorine atom.[1] The

pyrimidine ring is electron-deficient, activating the C4 position toward nucleophilic attack.[1]

Nucleophilic Aromatic Substitution ( )
The primary reaction involves the displacement of the chloride by amines (anilines, aliphatic

amines) to form 4-aminoquinazolines.[1]

Mechanism: Addition-Elimination.[1]

Steric Influence: The 5-methyl group exerts steric pressure on the incoming nucleophile.[1]

While this does not prohibit reaction, it may require elevated temperatures or stronger bases

compared to the unsubstituted 4-chloroquinazoline.[1]

Regioselectivity: The C4 position is significantly more reactive than other positions on the

ring due to the inductive effect of the adjacent nitrogens (N3 and N1).[1]

Hydrolytic Instability
Like most imidoyl chlorides, this compound is moisture-sensitive.[1] Exposure to atmospheric

moisture converts it back to the thermodynamically stable quinazolin-4(3H)-one, releasing HCl

gas.[1]
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Reaction Equation:

[1]

Part 5: Experimental Protocols
Disclaimer:These protocols are for research purposes only. All procedures must be performed

in a fume hood by trained personnel wearing appropriate PPE.

Protocol A: Synthesis of 4-Chloro-5-methylquinazoline
Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying

tube (

).

Reactants: Charge the flask with 5-methylquinazolin-4(3H)-one (1.0 eq) and Phosphorus

Oxychloride (

, 10.0 eq).

Note:

acts as both reagent and solvent.[1]

Catalysis: Add N,N-Diisopropylethylamine (DIPEA) (1.0 eq) dropwise.

Causality: The base neutralizes the HCl byproduct, driving the equilibrium forward and

preventing acid-mediated degradation.[1]

Reflux: Heat the mixture to reflux (approx. 106°C) for 3–5 hours. Monitor consumption of

starting material by TLC (System: 5% MeOH in DCM).

Workup (Critical):

Cool the mixture to room temperature.

Remove excess

under reduced pressure (rotary evaporator with a caustic trap).
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Dissolve the residue in anhydrous DCM.[1]

Pour the organic layer slowly onto crushed ice/saturated

with vigorous stirring. Caution: Exothermic hydrolysis of residual

.

Isolation: Separate the organic layer, dry over

, filter, and concentrate.

Purification: Recrystallize from hexane/EtOAc or purify via flash chromatography if

necessary.

Protocol B: General Amine Coupling ( )
Solvent: Suspend 4-Chloro-5-methylquinazoline (1.0 eq) in Isopropanol (iPrOH) or

Acetonitrile.

Nucleophile: Add the target aniline/amine (1.1 eq).[1]

Conditions: Heat to reflux for 2–6 hours.

Observation: The product often precipitates as the hydrochloride salt.[1]

Isolation: Filter the precipitate, wash with cold ether, and dry.[1]

Part 6: Medicinal Chemistry Applications
The 4-anilinoquinazoline scaffold is the pharmacophore for several FDA-approved EGFR

inhibitors (e.g., Gefitinib, Erlotinib).[1][3] The 5-methyl modification is explored to:

Alter Conformation: The substituent can twist the N-phenyl ring out of coplanarity, potentially

improving selectivity for specific mutant kinases.[1]

Fill Hydrophobic Pockets: Targeting the "gatekeeper" region or solvent-front regions of the

ATP binding site.[1]
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Figure 2: Mechanism of action for quinazoline-based kinase inhibitors.[1]

Part 7: Safety & Handling (SDS Summary)
Hazard Classification:

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1]

Acute Toxicity: Oral (Harmful).[1][4]

Handling Protocols:

Engineering Controls: Use only in a chemical fume hood.
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PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.[1]

Spill Response: Neutralize spills with sodium bicarbonate before cleanup.[1] Do not use

water initially as it generates HCl gas.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [4-Chloro-5-methylquinazoline CAS number].
BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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